3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety via a (Z)-configured methylidene bridge. Key structural attributes include:
- Position 3: A (Z)-configured thiazolidinone substituent (3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene).
- Position 7: A methyl group.
- Position 2: A (2-methylpropyl)amino group.
Properties
Molecular Formula |
C19H22N4O2S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O2S2/c1-5-22-18(25)14(27-19(22)26)8-13-16(20-9-11(2)3)21-15-7-6-12(4)10-23(15)17(13)24/h6-8,10-11,20H,5,9H2,1-4H3/b14-8- |
InChI Key |
MFBNKLWRQXKKNQ-ZSOIEALJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
Formation of Thiazolidine Ring: This step involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.
Construction of Pyridopyrimidine Core: This is achieved through a cyclization reaction involving a pyridine derivative and a suitable amidine.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a family of pyridopyrimidinone-thiazolidinone hybrids. Key analogues include:
Electronic and Steric Effects
- Conversely, the 2-methoxyethyl group () introduces polarity, enhancing aqueous solubility .
- Amino Substituents: The (2-methylpropyl)amino group in the target compound balances lipophilicity and steric demand. Substitution with aromatic groups (e.g., 4-methylbenzyl in ) may enhance π-π stacking but reduce metabolic stability .
Analytical Data
- X-ray Crystallography : Confirmed the (Z)-configuration of the methylidene bridge in analogues (e.g., ), using SHELX software for refinement .
- Spectroscopy: NMR (¹H/¹³C) and IR data for the target compound would align with reported analogues, showing characteristic peaks for thioxo (C=S, ~1250 cm⁻¹) and pyridopyrimidinone carbonyl (C=O, ~1680 cm⁻¹) groups .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 3-ethyl group in the thiazolidinone ring optimizes activity by balancing electronic effects (electron-withdrawing oxo/thioxo) and steric accessibility .
- Pharmacokinetics : Lipophilic substituents (e.g., 2-methylpropyl) may enhance bioavailability but require further metabolic stability testing .
- Computational Studies : Density functional theory (DFT) calculations (as in ) could predict charge distribution and reactive sites, guiding future derivatization .
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.46 g/mol. The structure includes a thiazolidinone moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The thiazolidinone component is formed through the reaction of appropriate precursors under controlled conditions. For example, the condensation of 4H-pyrido[1,2-a]pyrimidin-4-one with thiazolidinone derivatives leads to the formation of the target compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.015 | 0.030 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. The most effective derivatives demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
Anticancer Activity
The compound has shown potential as an anticancer agent in several studies:
- Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation and survival.
- In vitro Studies : Various derivatives have been tested against cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapeutics .
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted that derivatives of thiazolidinones exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
- Anticancer Evaluation : In a study evaluating the anticancer properties of related compounds, significant tumor regression was observed in murine models when treated with specific derivatives of thiazolidinones .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare thiazolidinone-pyridopyrimidinone hybrids like this compound?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, thiazolidinone derivatives are often prepared by reacting aromatic aldehydes with thiourea derivatives in the presence of mercaptoacetic acid or its esters (e.g., 2-mercaptoacetic acid) under reflux conditions . The pyridopyrimidinone core may be constructed by cyclizing 6-amino-1,3-dimethyluracil with ketones or aldehydes, followed by functionalization at the 2-position using alkylamines like 2-methylpropylamine . Key steps involve monitoring reaction progress via TLC and purifying intermediates via column chromatography.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR are essential to verify substituent positions and stereochemistry. For instance, the Z-configuration of the thiazolidinone methylidene group can be confirmed through coupling constants in 1H NMR .
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) confirm the presence of oxo and thioxo groups .
- X-ray crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry and non-covalent interactions, as demonstrated for analogous pyridopyrimidinones .
Q. How can researchers screen this compound for preliminary antimicrobial activity?
- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–256 µg/mL) in DMSO, inoculate Mueller-Hinton agar, and measure inhibition zones after 24 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .
Advanced Research Questions
Q. What strategies mitigate poor aqueous solubility during in vitro bioassays for this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 7-methyl or 2-methylpropylamino positions, which can be enzymatically cleaved in vivo .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, as seen with structurally similar thiadiazolo-pyrimidinones .
Q. How can computational methods optimize the reaction yield of the thiazolidinone-pyridopyrimidinone hybrid?
- Methodological Answer :
- DFT calculations : Model transition states to identify rate-limiting steps (e.g., imine formation during condensation) and optimize catalyst selection (e.g., acetic acid vs. p-TsOH) .
- Machine learning : Train models on reaction databases to predict optimal solvent systems (e.g., ethanol/water vs. acetonitrile) and stoichiometric ratios for intermediates .
Q. What mechanistic insights explain contradictory antimicrobial results between Gram-positive and Gram-negative bacteria?
- Methodological Answer :
- Membrane permeability assays : Use fluorescent probes (e.g., NPN) to assess compound penetration through Gram-negative outer membranes. Correlate with MIC data to determine if hydrophobicity drives selectivity .
- Target inhibition studies : Perform enzyme inhibition assays (e.g., dihydrofolate reductase or DNA gyrase) to identify whether the compound’s thioxo group interacts differently with bacterial vs. human isoforms .
Q. How can structure-activity relationship (SAR) studies improve the anticancer potential of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (Cl, F) at the 7-methyl position or bulkier alkyl groups (e.g., tert-butyl) at the 2-methylpropylamino site to enhance cytotoxicity .
- Apoptosis assays : Treat cancer cell lines (e.g., MCF-7) and quantify caspase-3/7 activation via luminescence. Compare results with ROS generation measurements to differentiate apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
